molecular formula C4H8N2 B1267694 Cyclopropanecarboximidamide CAS No. 54070-74-5

Cyclopropanecarboximidamide

Cat. No.: B1267694
CAS No.: 54070-74-5
M. Wt: 84.12 g/mol
InChI Key: FXFPOKGPAPEJNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropanecarboximidamide is an organic compound with the chemical formula C₄H₈N₂ It is a derivative of cyclopropane, featuring an imidamide functional group This compound is known for its unique three-membered ring structure, which imparts significant strain and reactivity to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropanecarboximidamide can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarbonitrile with hydrogen chloride in methanol, followed by treatment with ammonia. The reaction conditions typically involve maintaining the temperature between 15°C and 23°C during the hydrogen chloride addition and then cooling to 5°C before adding ammonia .

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of inert atmospheres and controlled temperatures is crucial to prevent unwanted side reactions and degradation of the product .

Chemical Reactions Analysis

Types of Reactions: Cyclopropanecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert this compound to cyclopropylamines.

    Substitution: Nucleophilic substitution reactions can replace the imidamide group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

Scientific Research Applications

Cyclopropanecarboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopropanecarboximidamide involves its interaction with various molecular targets. The strained cyclopropane ring makes the compound highly reactive, allowing it to participate in a range of chemical reactions. These reactions can modify biological molecules, potentially leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but the compound’s reactivity is a key factor in its mechanism of action .

Comparison with Similar Compounds

Cyclopropanecarboximidamide can be compared to other cyclopropane derivatives such as cyclopropanecarboxylic acid and cyclopropylamine. While all these compounds share the cyclopropane ring, the presence of different functional groups imparts unique reactivity and applications:

Properties

IUPAC Name

cyclopropanecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2/c5-4(6)3-1-2-3/h3H,1-2H2,(H3,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFPOKGPAPEJNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60968910
Record name Cyclopropanecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60968910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54070-74-5
Record name Cyclopropanecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60968910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropanecarboximidamide
Reactant of Route 2
Cyclopropanecarboximidamide
Reactant of Route 3
Reactant of Route 3
Cyclopropanecarboximidamide
Reactant of Route 4
Cyclopropanecarboximidamide
Reactant of Route 5
Cyclopropanecarboximidamide
Reactant of Route 6
Reactant of Route 6
Cyclopropanecarboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.